molecular formula C17H11N3O2 B7786153 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile

Cat. No.: B7786153
M. Wt: 289.29 g/mol
InChI Key: DKWIVRBLQVSIDW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 2,3-dihydropyridin-6-one.

    Condensation Reaction: The key step in the synthesis is a condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2,3-dihydropyridin-6-one under basic conditions. This reaction forms the core structure of the compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a lead compound in the development of new drugs, particularly for its biological activity against certain diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and biological activity.

Comparison with Similar Compounds

Compound 2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile can be compared with other similar compounds, such as:

    1-[1-oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-4-one: This compound has a similar structure but differs in the position of the carbonyl group.

    1-[1-oxo-3-(3,4,5-trimethoxyphenyl)prop-2-enyl]-2,3-dihydropyridin-5-one: Another similar compound with a different position of the carbonyl group.

The uniqueness of compound this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(pyridin-2-ylmethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-9-14(20-10-11-5-3-4-8-19-11)15-16(21)12-6-1-2-7-13(12)17(15)22/h1-8,20H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWIVRBLQVSIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NCC3=CC=CC=N3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NCC3=CC=CC=N3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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